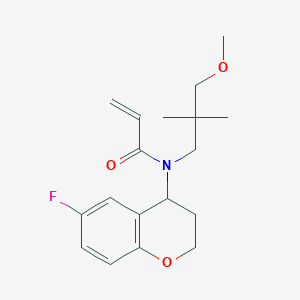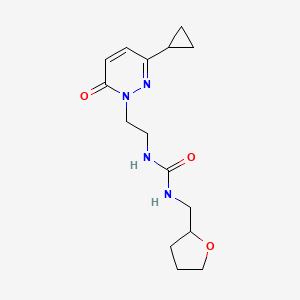
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a compound of interest in various scientific fields due to its unique chemical structure. It consists of a urea moiety connected to both a pyridazine derivative and a tetrahydrofuran group. This combination of functionalities gives the compound distinctive chemical and physical properties that make it useful in diverse applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multi-step organic synthesis. Here is a general outline:
Cyclopropylation:
Reacting a pyridazine derivative with a cyclopropylating agent (e.g., cyclopropylmagnesium bromide) in the presence of a catalyst.
Reaction conditions: Inert atmosphere, 0-5°C, using solvents like THF or diethyl ether.
N-Alkylation:
Using a bromoethyl reagent to alkylate the nitrogen atom on the pyridazine ring.
Reaction conditions: Room temperature, aprotic solvent (e.g., DMF).
Urea Formation:
Coupling the substituted pyridazine derivative with an isocyanate precursor in the presence of a base.
Reaction conditions: Moderate temperature, typically using an organic solvent like dichloromethane.
Tetrafuran Methylation:
Introducing the tetrahydrofuran group through a nucleophilic substitution reaction.
Reaction conditions: Mild heating, typically using tetrahydrofuran as the solvent.
Industrial Production Methods: Industrial-scale synthesis may involve optimized versions of the laboratory methods with improved yields and efficiency. Automation and continuous flow reactors can be utilized to enhance the scalability of the process, ensuring consistent product quality.
Types of Reactions
Oxidation: Oxidative conditions can transform the functional groups in the compound, particularly affecting the pyridazine and urea moieties.
Reduction: Reduction can impact the ketone group in the pyridazine ring, potentially converting it to an alcohol.
Substitution: Various nucleophiles can substitute the hydrogen atoms on the tetrahydrofuran ring or pyridazine derivative.
Common Reagents and Conditions
Oxidation: Use of reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Employing reagents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) under anhydrous conditions.
Substitution: Using alkyl halides, acids, or bases in appropriate solvents like acetonitrile or ethanol.
Major Products Formed
Oxidative products include carboxylic acids or N-oxides.
Reduction typically yields alcohols or amines.
Substitution reactions can produce various alkyl or aryl derivatives.
科学研究应用
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is used in:
Chemistry: As a synthetic intermediate in creating more complex molecules.
Biology: Investigating its effects on biological systems, particularly its interactions with enzymes or receptors.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: As a building block in the synthesis of materials with specific properties, like polymers or catalysts.
作用机制
Mechanism by Which the Compound Exerts Its Effects: The precise mechanism of action can vary depending on its application:
Biochemical Interactions: It may act by binding to specific enzymes, altering their activity or function.
Molecular Targets and Pathways: The compound could interact with molecular targets like receptors or ion channels, affecting signaling pathways in cells.
Comparison with Other Similar Compounds
Structural Analogues: Compounds with similar backbones but different substituents (e.g., different alkyl or aryl groups).
Functional Analogues: Compounds with different structures but similar functionalities (e.g., other urea derivatives).
List of Similar Compounds
1-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
1-(2-(3-cyclopentyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
1-(2-(3-cyclopropyl-6-hydroxypyridazin-1(6H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
属性
IUPAC Name |
1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c20-14-6-5-13(11-3-4-11)18-19(14)8-7-16-15(21)17-10-12-2-1-9-22-12/h5-6,11-12H,1-4,7-10H2,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNWQHYYKNVKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 6-chloro-2-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2693348.png)
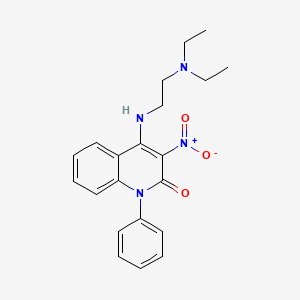
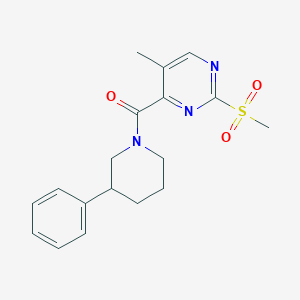
![4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2693353.png)
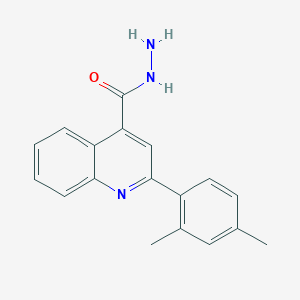
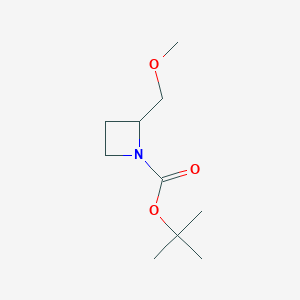
![8-[(2-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2693356.png)
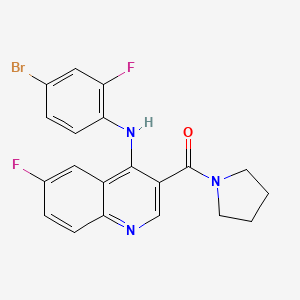
![1-[4-(propan-2-yl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2693359.png)
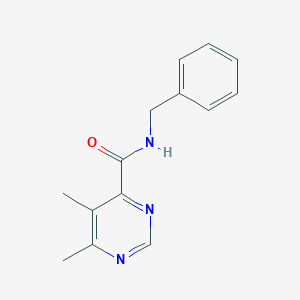
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(5-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2693364.png)
![2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2693366.png)
![[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
